2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide
描述
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substitution at position 1 and an oxo group at position 4 of the heterocyclic core. The acetamide moiety is linked to a 2,5-dimethylphenyl group, conferring distinct steric and electronic properties.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-13-3-4-14(2)18(9-13)25-19(28)11-26-12-23-20-17(21(26)29)10-24-27(20)16-7-5-15(22)6-8-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXADWNIIDTEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with 2,5-dimethylaniline and acetic anhydride to form the final product .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the production process.
化学反应分析
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reaction and conditions used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it effective against cancer cells . The compound can induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes and suppressing pathways like NF-κB and IL-6 .
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines are a versatile scaffold in drug discovery. Key comparisons include:
Key Observations :
- Synthetic Routes : highlights the use of α-chloroacetamides in synthesizing N-substituted pyrazolo[3,4-d]pyrimidines, suggesting shared methodologies for the target compound .
Acetamide-Containing Analogs
Acetamide derivatives exhibit diverse applications, from pharmaceuticals to agrochemicals:
Research Findings and Mechanistic Insights
Computational Modeling (Hypothetical)
For example, the pyrazolo[3,4-d]pyrimidine core may mimic purine interactions, while the 4-chlorophenyl group could enhance hydrophobic contacts .
生物活性
The compound 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 439.8 g/mol. The structure features a pyrazolo[3,4-d]pyrimidin-4-one core with substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 439.8 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in various cancer cell lines:
- MCF7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- A549 (lung cancer) : Induced apoptosis at low micromolar concentrations, demonstrating its potential as an antitumor agent .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 ± 0.11 | Induces apoptosis |
| A549 | 26 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro assays showed that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- COX-2 Inhibition : The compound demonstrated significant COX-2 inhibitory activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-[...]-acetamide | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. Its mechanism includes:
- Enzyme Inhibition : Binding to COX enzymes inhibits prostaglandin synthesis.
- Cell Cycle Modulation : Inducing cell cycle arrest leads to apoptosis in cancer cells.
- Signal Transduction Interference : It may interfere with signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- The presence of the chlorophenyl group enhances lipophilicity and facilitates cell membrane penetration.
- Substituents on the acetamide moiety significantly influence biological activity; modifications can lead to varying degrees of potency against different cancer types .
Case Studies
Several studies have investigated the efficacy of similar compounds within the pyrazolo family:
- Kumar et al. (2023) : Developed pyrazole derivatives that showed cytotoxicity against HepG2 and HCT116 cell lines.
- Abdel-Aziz et al. (2022) : Reported a new derivative with an IC50 value of 0.74 mg/mL against Hep-2 cancer cells.
These studies underscore the importance of continued research into this class of compounds for therapeutic development.
常见问题
Q. What are the established multi-step synthetic routes for synthesizing this compound with optimal yield control?
The synthesis involves sequential cyclization and acylation. Initial steps form the pyrazolo[3,4-d]pyrimidine core via base-catalyzed cyclization of 4-chlorophenyl precursors with ethyl acetoacetate derivatives. Subsequent N-acylation with 2,5-dimethylphenylamine under Schotten-Baumann conditions (benzene/water, 0–5°C, 12 hours) achieves 68–72% yield . Key parameters include temperature control (-5°C to 10°C) and fresh DMF for coupling .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) resolves aromatic proton environments and confirms substitution patterns. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches at 1680–1720 cm⁻¹. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ at m/z 435.12) .
Q. What are the primary biological targets identified for this compound?
In vitro studies suggest inhibition of tyrosine kinases (e.g., EGFR) and modulation of inflammatory cytokines (TNF-α, IL-6). Surface plasmon resonance (SPR) shows binding affinity (KD = 12–18 nM) to kinase domains .
Q. How do key functional groups influence bioactivity?
The 4-chlorophenyl group enhances lipophilicity (logP = 3.2) and target binding via π-π stacking. The 2,5-dimethylphenyl acetamide moiety improves metabolic stability (t₁/₂ = 4.7 hours in hepatic microsomes) .
Advanced Research Questions
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy data?
Use orthogonal assays:
- In vitro: Dose-response curves (IC₅₀ = 0.8–1.2 µM) in kinase inhibition assays.
- In vivo: Pharmacokinetic profiling (AUC = 320 µg·h/mL) with LC-MS quantification in plasma.
Adjust formulations using PEG-400/solutol HS15 to enhance bioavailability (F = 42%) .
Q. How can structure-activity relationship (SAR) studies optimize metabolic stability?
Modify the pyrimidinone core:
- Introduce electron-withdrawing groups (e.g., -CF₃) at position 4 to reduce CYP3A4-mediated oxidation.
- Replace the methyl group with deuterium on the acetamide nitrogen (deuterium isotope effect reduces first-pass metabolism) .
Q. What computational strategies predict off-target interactions?
Molecular docking (AutoDock Vina) screens against the Protein Data Bank (PDB) to identify potential off-targets (e.g., COX-2, Ki = 9.3 µM). Molecular dynamics (MD) simulations (50 ns) assess binding stability (RMSD < 2.0 Å) .
Q. How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?
Use directing groups:
- Install a bromine atom at position 6 for Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, 80°C).
- Employ transient protection of the acetamide nitrogen with Boc groups during halogenation .
Q. What analytical workflows quantify isomeric impurities in batch synthesis?
- HPLC: C18 column (gradient: 10–90% acetonitrile/0.1% TFA), detects regioisomers (RRT = 1.12–1.15).
- LC-MS/MS: MRM transitions (m/z 435 → 312) quantify impurities at <0.5% .
Q. What strategies improve selectivity against homologous kinase targets (e.g., HER2 vs. EGFR)?
Design hybrid analogs:
- Introduce a sulfonyl linker (C-SO₂-C) to increase steric bulk, reducing HER2 affinity by 12-fold.
- Utilize fluorine scanning at position 3 of the pyrazole ring to enhance EGFR specificity (ΔΔG = -2.1 kcal/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
